2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
The mechanism of action of imidazoles can vary greatly depending on the specific compound and its functional groups. Some imidazoles act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes . Others might interact with different targets and have different modes of action.
The pharmacokinetics of imidazoles can also vary. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific properties of the compound, including its size, polarity, and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 2-methyl group: This step involves alkylation of the benzimidazole core using a methylating agent such as methyl iodide in the presence of a base.
Attachment of the 4-(p-tolyloxy)butyl group: This can be done through a nucleophilic substitution reaction where the benzimidazole core reacts with 4-(p-tolyloxy)butyl halide under basic conditions.
Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzo[d]imidazole: Lacks the 4-(p-tolyloxy)butyl group, making it less complex.
1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole: Lacks the 2-methyl group, which may affect its biological activity.
2-methyl-1H-benzo[d]imidazole hydrochloride: Similar core structure but lacks the 4-(p-tolyloxy)butyl group.
Uniqueness
2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the 2-methyl and 4-(p-tolyloxy)butyl groups. This combination of substituents can enhance its biological activity and provide distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-methyl-1-[4-(4-methylphenoxy)butyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-15-9-11-17(12-10-15)22-14-6-5-13-21-16(2)20-18-7-3-4-8-19(18)21;/h3-4,7-12H,5-6,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUDQXYIXWYNJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C(=NC3=CC=CC=C32)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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